molecular formula C18H26ClNO3 B1664446 1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride CAS No. 13118-10-0

1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride

Cat. No.: B1664446
CAS No.: 13118-10-0
M. Wt: 339.9 g/mol
InChI Key: IUFZTNHOGFUUBG-UHFFFAOYSA-N
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Description

1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride is a chemical compound with the molecular formula C18H25NO3. It is a derivative of glycopyrrolate, a medication used to reduce secretions in the respiratory tract and gastrointestinal tract. This compound is often used as a reference standard in pharmaceutical research and quality control.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride typically involves the reaction of 1-methylpyrrolidin-3-ol with 2-cyclopentyl-2-hydroxy-2-phenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound is widely used in scientific research due to its structural similarity to glycopyrrolate. It serves as a reference standard in pharmaceutical studies to ensure the quality and efficacy of glycopyrrolate formulations. Additionally, it is used in biological research to study the effects of glycopyrrolate on various biological systems. In the field of medicine, it is used to develop new therapeutic agents that target similar pathways as glycopyrrolate. In the chemical industry, it is used to synthesize other related compounds and study their properties.

Mechanism of Action

The mechanism by which 1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride exerts its effects is similar to that of glycopyrrolate. It acts as a muscarinic receptor antagonist, blocking the action of acetylcholine on muscarinic receptors in the parasympathetic nervous system. This results in decreased secretions in the respiratory and gastrointestinal tracts. The molecular targets include muscarinic receptors M1, M2, and M3, and the pathways involved are related to the regulation of glandular secretions.

Comparison with Similar Compounds

  • Glycopyrrolate

  • Glycopyrrolate bromide

  • Glycopyrrolate chloride

  • Glycopyrrolate iodide

Properties

IUPAC Name

(1-methylpyrrolidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3.ClH/c1-19-12-11-16(13-19)22-17(20)18(21,15-9-5-6-10-15)14-7-3-2-4-8-14;/h2-4,7-8,15-16,21H,5-6,9-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFZTNHOGFUUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30927110
Record name 1-Methylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13118-10-0
Record name AHR 376
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYLPYRROLIDIN-3-YL 2-CYCLOPENTYL-2-HYDROXY-2-PHENYLACETATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU3P2X9VCR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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